molecular formula C11H14O2 B2543886 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 4217-69-0

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2543886
CAS No.: 4217-69-0
M. Wt: 178.231
InChI Key: CHIGLGUJZNKGLN-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound featuring a partially hydrogenated naphthalene scaffold (tetrahydronaphthalene) with a hydroxymethyl (-CH₂OH) substituent at the 1-position. This structure combines the rigidity of the fused cyclohexene-benzene system with the polarity of the hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,12-13H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGLGUJZNKGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-69-0
Record name 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydroxymethylation of tetrahydronaphthalene derivatives. One common method includes the reaction of tetrahydronaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . This reaction is usually carried out under mild conditions to avoid overreaction and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metal catalysts, can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent(s) Optical Activity (if chiral) Key Applications/Reactivity References
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol (Target) C₁₁H₁₄O₂ 178.23* -CH₂OH at C1 Likely chiral (if stereogenic center exists) Hypothesized use in asymmetric synthesis or drug intermediates N/A (inferred)
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride C₁₁H₁₆ClNO 237.71 -CH₂NH₂·HCl at C1 Not reported Pharmaceutical salt form; potential bioactive agent
(S)-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₂O 148.20 -OH at C1 [α]D²⁰ = +33° (c = 2.5% in CHCl₃) Ligand in coordination chemistry (e.g., nickel complexes)
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₄O 162.23 -CH₃ at C1 Not reported Model compound for studying steric effects in reactions
(1r)-7-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₃H₁₈O 190.28 -OH at C1, -CH(CH₃)₂ at C7 Not reported Organic building block for complex molecule synthesis

*Calculated based on analogous structures.

Structural and Functional Differences

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (-CH₂OH) introduces hydrogen-bonding capability and mild acidity, whereas the aminomethyl (-CH₂NH₂·HCl) in enhances water solubility and basicity, making it suitable for salt formation in drug formulations .
  • Chirality and Optical Activity : The parent compound (S)-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant optical rotation ([α]D²⁰ = +33°), critical for enantioselective catalysis or ligand exchange reactions (e.g., diastereomer formation with nickel complexes) . The hydroxymethyl derivative may exhibit similar chirality depending on substitution patterns.

Biological Activity

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS Number: 4217-69-0) is an organic compound with the chemical formula C11_{11}H14_{14}O2_2 and a molecular weight of 178.23 g/mol. It is characterized by its unique structure which includes a hydroxymethyl group attached to a tetrahydronaphthalene framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Chemical FormulaC11_{11}H14_{14}O2_2
Molecular Weight178.23 g/mol
IUPAC Name1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol
PubChem CID11084449
AppearancePowder

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its antimicrobial , antiproliferative , and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds related to tetrahydronaphthalene structures exhibit notable antimicrobial properties. The hydroxymethyl group may enhance the interaction of the molecule with microbial targets. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiproliferative Effects

In vitro studies have suggested that this compound exhibits antiproliferative effects on cancer cell lines. For instance, extracts containing this compound have shown cytotoxicity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Properties

Emerging evidence points towards the neuroprotective potential of this compound. It may modulate estrogen receptor activity in the brain, which is crucial for neuroprotection and cognitive functions. Estrogen receptors are implicated in various neurological disorders, and compounds that influence their activity could provide therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of compounds related to tetrahydronaphthalene derivatives:

  • Antimicrobial Studies :
    • A study demonstrated that methanol extracts containing tetrahydronaphthalene derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 62.5 µg/mL .
  • Cytotoxicity Assays :
    • In vitro assays showed that fractions containing this compound resulted in IC50 values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells .
  • Neuroprotection :
    • Research indicates that compounds with similar structures can activate estrogen receptors in neuronal tissues, promoting survival and differentiation of neurons while reducing apoptosis .

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